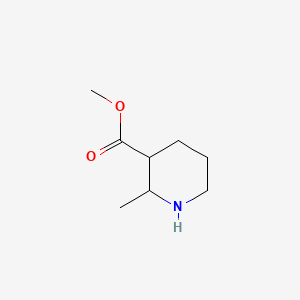

Methyl 2-methylpiperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-methylpiperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORUKIWYFWDAKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90666593 | |

| Record name | Methyl 2-methylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183786-23-4 | |

| Record name | Methyl 2-methylpiperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90666593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-Methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 2-methylpiperidine-3-carboxylate, a valuable chiral building block in pharmaceutical and medicinal chemistry. The document details the methodologies for the diastereoselective synthesis of both cis and trans isomers, primarily through the catalytic hydrogenation of the corresponding pyridine precursor, methyl 2-methylnicotinate. This guide is intended to equip researchers with the necessary information to reproduce and adapt these synthetic routes for their specific applications.

Core Synthesis Pathway: Catalytic Hydrogenation

The most direct and widely employed method for the synthesis of this compound involves the catalytic hydrogenation of methyl 2-methylnicotinate. This reaction reduces the aromatic pyridine ring to a saturated piperidine ring, creating two stereocenters at the C2 and C3 positions. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the reaction, yielding predominantly either the cis or trans isomer.[1]

General Reaction Scheme

Caption: Catalytic hydrogenation of methyl 2-methylnicotinate.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and expected outcomes for the synthesis of cis and trans isomers of this compound via catalytic hydrogenation.

Table 1: Reaction Conditions for Catalytic Hydrogenation

| Parameter | Condition for cis-isomer | Condition for trans-isomer |

| Starting Material | Methyl 2-methylnicotinate | Methyl 2-methylnicotinate |

| Catalyst | 10% Palladium on Carbon (Pd/C) | 10% Platinum Dioxide (PtO₂) |

| Solvent | Ethanol (EtOH) or Methanol (MeOH) | Acetic Acid (AcOH) |

| Hydrogen Pressure | 50 psi | 50 psi |

| Temperature | Room Temperature | Room Temperature |

| Reaction Time | 16-24 hours | 16-24 hours |

Table 2: Product Characterization and Yields

| Isomer | Typical Yield | Diastereomeric Ratio (dr) | Appearance |

| cis-Methyl 2-methylpiperidine-3-carboxylate | 50-70% | >95:5 (cis:trans) | Colorless oil |

| trans-Methyl 2-methylpiperidine-3-carboxylate | 40-60% | Variable, can favor trans | Colorless oil |

Table 3: Spectroscopic Data for N-Benzylated Derivatives

For ease of characterization and purification, the crude product mixture is often N-benzylated. The following data is for the N-benzyl derivatives of the cis and trans products.

| Isomer | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100.6 MHz, CDCl₃) δ (ppm) |

| cis-N-benzyl-methyl 2-methylpiperidine-3-carboxylate | 7.34-7.22 (m, 5H), 3.78 (d, J=13.5 Hz, 1H), 3.62 (s, 3H), 3.37 (d, J=13.5 Hz, 1H), 2.83 (dd, J=11.5, 7.5 Hz, 1H), 2.74-2.65 (m, 1H), 2.57-2.49 (m, 1H), 2.44 (dd, J=11.5, 4.0 Hz, 1H), 1.92-1.82 (m, 1H), 1.74-1.63 (m, 2H), 1.57 (m, 1H), 1.06 (d, J=6.5 Hz, 3H) | 174.9, 139.8, 128.8, 128.2, 126.9, 58.7, 53.9, 51.5, 50.1, 41.3, 31.1, 23.4, 14.2 |

| trans-N-benzyl-methyl 2-methylpiperidine-3-carboxylate | 7.32-7.20 (m, 5H), 4.05 (d, J=13.5 Hz, 1H), 3.58 (s, 3H), 3.16 (d, J=13.5 Hz, 1H), 2.98 (dd, J=11.5, 3.5 Hz, 1H), 2.49 (m, 1H), 2.28-2.19 (m, 1H), 2.04 (dd, J=11.5, 11.5 Hz, 1H), 1.99-1.92 (m, 1H), 1.74-1.68 (m, 1H), 1.50-1.31 (m, 2H), 1.18 (d, J=6.0 Hz, 3H) | 175.0, 139.2, 129.1, 128.3, 126.9, 57.9, 56.4, 54.1, 51.6, 42.2, 34.0, 27.7, 20.7 |

Note: The spectroscopic data provided is for the N-benzylated derivatives as detailed in the supporting information of a relevant study.[2]

Experimental Protocols

The following are detailed experimental procedures for the synthesis of the cis and trans isomers of this compound.

Synthesis of cis-Methyl 2-methylpiperidine-3-carboxylate

References

Spectroscopic Profile of Methyl 2-methylpiperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 2-methylpiperidine-3-carboxylate, a chiral heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of complete spectral data for the specific (2S, 3S)-stereoisomer, this document also includes data for closely related diastereomers to provide a thorough analytical context.

Chemical Structure and Properties

-

IUPAC Name: this compound

This compound is a derivative of piperidine, a common scaffold in many biologically active compounds. The presence of two stereocenters at the C2 and C3 positions gives rise to four possible stereoisomers. The specific stereochemistry significantly influences its biological activity and interaction with molecular targets.[1]

Spectroscopic Data

The following sections present available spectroscopic data for this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Below are the reported ¹H and ¹³C NMR data for the cis- and trans-isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment (cis-isomer) | Assignment (trans-isomer) |

| 3.72 | s | - | 0.45H | OMe | - |

| 3.71 | s | - | 2.55H | - | OMe |

| 3.52 | d | 3.5 | 0.85H | - | NCHCO₂ |

| 3.16-3.08 | m | - | 1H | NCH | NCH |

| 2.96 | d | 10.0 | 0.15H | NCHCO₂ | - |

| 2.65-2.57 | m | - | 1H | NCH | NCH |

| 2.24-2.13 | m | - | 1H | CHMe | CHMe |

| 1.68-1.57 | m | - | 3H | CH₂ | CH₂ |

| 1.39-1.32 | m | - | 1H | CH | CH |

| 0.93 | d | 7.0 | 2.55H | - | CHMe |

| 0.87 | d | 7.0 | 0.45H | CHMe | - |

Data adapted from a study on related piperidine derivatives, representing a mixture of cis and trans isomers.[5]

Table 2: ¹³C NMR Spectroscopic Data (100.6 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment (cis-isomer) | Assignment (trans-isomer) |

| 174.9 | C=O | C=O |

| 58.7 | NCH₂Ph | - |

| 53.9 | NCHMe | NCHMe |

| 51.5 | OMe | OMe |

| 50.1 | NCH₂ | NCH₂ |

| 41.3 | CHCO₂ | CHCO₂ |

| 31.1 | CH₂ | CH₂ |

| 23.4 | CH₂ | CH₂ |

| 14.2 | CHMe | CHMe |

Note: Some assignments are based on the N-benzylated derivative and may vary slightly for the free amine.[5]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

| Frequency (cm⁻¹) | Functional Group Assignment |

| 3300-3500 (broad) | N-H stretch (secondary amine) |

| 2929 | C-H stretch (aliphatic) |

| 1741 | C=O stretch (ester) |

| 1435 | C-H bend |

| 1202 | C-O stretch (ester) |

Data compiled from general spectroscopic principles and data for related piperidine derivatives.[1][5] A broad absorption between 3300-3500 cm⁻¹ is characteristic of the N-H stretch of the secondary amine, with the broadening resulting from hydrogen bonding. The prominent peak around 1740 cm⁻¹ is indicative of the ester carbonyl group.[1]

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The molecular ion peak would be expected at m/z = 157.

-

Major Fragmentation Pathways:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 126.

-

Loss of the carbomethoxy group (-COOCH₃), leading to a fragment at m/z = 98.

-

Alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the methyl group at C2, resulting in a fragment at m/z = 142.

-

Ring opening and subsequent fragmentation.

-

Experimental Protocols

The following are representative experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis

A general procedure for the synthesis of this compound involves the hydrogenation of the corresponding pyridine precursor.[5]

-

Reaction Setup: To a solution of methyl 2-methylnicotinate in acetic acid, add Platinum(IV) oxide (PtO₂) as a catalyst.

-

Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas and stir vigorously at room temperature for 16 hours.

-

Workup: After the reaction is complete, filter the mixture to remove the catalyst. The solvent is then removed under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[6]

IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Data Acquisition: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the components of the sample, and the MS will provide mass spectral data for each component.

-

Data Analysis: Analyze the mass spectrum of the peak corresponding to the target compound to identify the molecular ion and major fragment ions.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: General workflow from synthesis to spectroscopic analysis.

Caption: Relationship between the compound and analytical data.

Conclusion

This technical guide has summarized the available spectroscopic data for this compound, providing a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. While a complete dataset for the (2S, 3S)-isomer is not fully available in the public domain, the data for its diastereomers offers a strong foundation for the characterization of this and related compounds. The provided experimental protocols offer a starting point for the synthesis and analysis of this important chiral building block.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 2-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of methyl 2-methylpiperidine-3-carboxylate. This chiral heterocyclic compound serves as a valuable building block in medicinal chemistry and organic synthesis, notable for its role as an intermediate in the development of novel therapeutic agents. This document consolidates available data on its physical and spectroscopic properties, details its chemical reactivity with experimental protocols, and explores its biological significance.

Chemical and Physical Properties

This compound is a substituted piperidine derivative with two stereocenters, leading to the existence of multiple stereoisomers. The racemic mixture is identified by CAS number 183786-23-4, while the (2S,3S) enantiomer is identified by CAS number 476187-32-3.[1][2] The majority of detailed research and commercial availability focuses on specific stereoisomers, particularly the (2S,3S) form, which has shown significant biological activity.[1]

Quantitative physical data such as specific melting and boiling points for individual isomers are not widely reported in publicly available literature. However, data for structurally related compounds provide a reasonable estimate of these properties. For comparison, the parent compound, methyl piperidine-3-carboxylate, has a predicted boiling point of 193.8 ± 33.0 °C and a density of 1.021 ± 0.06 g/cm³.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | Notes |

| CAS Number | 183786-23-4[3] | 476187-32-3[1][2] | Racemic/unspecified vs. specific enantiomer. |

| Molecular Formula | C₈H₁₅NO₂[3] | C₈H₁₅NO₂[1][2] | |

| Molecular Weight | 157.21 g/mol [3] | 157.21 g/mol [1][2] | |

| Appearance | Liquid[4] | Not specified | The racemic form is described as a liquid. |

| Purity | Available at 95%[3] | Not specified | Commercial availability may vary. |

| Storage Conditions | Not specified | Store at 0-8°C[2] | Recommended for the (2S,3S) isomer. |

Spectroscopic Data

Structural elucidation of this compound relies on standard spectroscopic techniques. The infrared (IR) spectrum shows characteristic absorptions for the ester carbonyl and the secondary amine N-H bond. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the connectivity and stereochemistry.

Table 2: Spectroscopic Data for this compound

| Technique | Feature | Observed Signal | Reference |

| ¹H NMR | Methyl Ester (-OCH₃) | δ 3.67 (s, 3H) | |

| Piperidine Ring Protons | δ 3.09–3.00 (m, 1H), 2.99–2.91 (m, 1H), 2.68–2.61 (m, 1H), 2.59–2.50 (m, 1H), 2.01–1.90 (m, 1H), 1.81–1.75 (m, 1H), 1.71–1.59 (m, 2H), 1.41–1.35 (m, 1H) | ||

| C2-Methyl Group (-CH₃) | δ 1.10 (d, J = 6.8 Hz, 3H) | ||

| IR Spectroscopy | Ester Carbonyl (C=O) Stretch | 1735-1740 cm⁻¹ | [1] |

| Amine (N-H) Stretch | 3300-3500 cm⁻¹ (broad) | [1] | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z: 157.2 |

Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its two primary functional groups: the secondary amine within the piperidine ring and the methyl ester at the C3 position. The nitrogen atom is nucleophilic and can undergo a variety of common amine reactions, while the ester is susceptible to hydrolysis and reduction.

N-Alkylation

The secondary amine can be alkylated using alkyl halides or via reductive amination. Direct alkylation with alkyl halides in the presence of a non-nucleophilic base is a common strategy. Reductive amination offers a milder alternative that avoids the potential for over-alkylation to form quaternary ammonium salts.

Ester Group Transformations

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Furthermore, the ester can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Experimental Protocols

Synthesis of Racemic this compound

This protocol describes the synthesis via hydrogenation of methyl 2-methylnicotinate, which yields the target compound as a mixture of cis and trans diastereomers.

Workflow for the Synthesis of Racemic this compound

Methodology:

-

Reaction Setup: To a solution of methyl 2-methylnicotinate (1.0 eq) in glacial acetic acid, add Platinum(IV) oxide (PtO₂, 20 mol%).

-

Hydrogenation: Stir the mixture under a hydrogen balloon atmosphere at room temperature for 24 hours.

-

Workup: Filter the reaction mixture through a pad of Celite, washing the residue with methanol. Concentrate the combined filtrate under reduced pressure.

-

Extraction: Add water to the crude residue and neutralize with an aqueous ammonia solution. Extract the aqueous layer four times with dichloromethane (DCM).

-

Isolation: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield this compound as a mixture of cis and trans diastereomers. The product can be used in subsequent steps without further purification.

Representative Protocol for N-Alkylation (Reductive Amination)

This protocol is adapted from general procedures for the N-alkylation of piperidine derivatives and represents a reliable method for introducing substituents onto the nitrogen atom.

Methodology:

-

Iminium Formation: Dissolve this compound (1.0 eq) and a desired aldehyde or ketone (1.1 eq) in dichloromethane. Add a catalytic amount of acetic acid and stir for 30 minutes at room temperature.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Reaction: Continue stirring at room temperature for 4-12 hours, monitoring completion by TLC.

-

Quenching and Extraction: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Biological Activity and Signaling Pathway

Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway, which catabolizes the essential amino acid tryptophan. In various pathological conditions, including cancer and chronic inflammation, IDO1 is overexpressed, leading to tryptophan depletion and the production of immunosuppressive metabolites like kynurenine. This creates a tolerogenic microenvironment that allows tumors to evade the immune system.

By inhibiting IDO1, compounds like methyl (2S,3S)-2-methyl-piperidine-3-carboxylate can restore local tryptophan levels and block the production of immunosuppressive kynurenine, thereby enhancing anti-tumor immune responses.

IDO1 Signaling Pathway in Immune Suppression

Safety and Handling

The safety data sheet for racemic this compound indicates that the substance may be harmful if ingested or inhaled and is an irritant to the skin, eyes, and respiratory tract.[4]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] For the (2S,3S) isomer, storage at 0-8°C is recommended.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4]

-

Disposal: Dispose of in accordance with all federal, state, and local regulations. Dissolving in a combustible solvent and burning in a chemical incinerator is a suggested method.[4]

This guide serves as a foundational resource for professionals working with this compound. As a key synthetic intermediate, particularly in the development of IDO1 inhibitors, a thorough understanding of its chemical behavior is essential for its effective and safe application in research and development.

References

- 1. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid | 1036541-46-4 | Benchchem [benchchem.com]

- 4. Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Methyl (2S,3S)-2-methylpiperidine-3-carboxylate

CAS Number: 476187-32-3 IUPAC Name: methyl (2S,3S)-2-methylpiperidine-3-carboxylate

This technical guide provides a comprehensive overview of Methyl (2S,3S)-2-methylpiperidine-3-carboxylate, a chiral piperidine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a chiral molecule with two stereocenters, leading to its specific three-dimensional structure that is crucial for its biological activity.[1] The piperidine ring typically adopts a chair conformation to minimize steric strain.[1] While specific experimentally determined physical properties are not widely published, a summary of its key identifiers and computed properties is provided below.

| Property | Value | Source |

| CAS Number | 476187-32-3 | [1] |

| IUPAC Name | methyl (2S,3S)-2-methylpiperidine-3-carboxylate | [1] |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Canonical SMILES | CC1C(CCCN1)C(=O)OC | [1] |

| Isomeric SMILES | C[C@H]1--INVALID-LINK--C(=O)OC | [1] |

| InChI Key | ZORUKIWYFWDAKK-BQBZGAKWSA-N | [1] |

| Storage Conditions | Store at 0-8°C | [2] |

Spectroscopic Data

For cis-4f (racemic methyl 3-methylpiperidine-2-carboxylate): [3]

-

¹H NMR (400 MHz, CDCl₃) δ: 3.72 (s, 0.45H, OMe), 3.71 (s, 2.55H, OMe), 3.52 (d, J = 3.5 Hz, 0.85H, NCHCO₂), 3.16-3.08 (m, 1H, NCH), 2.96 (d, J = 10.0 Hz, 0.15H, NCHCO₂), 2.65-2.57 (m, 1H, NCH), 2.24-2.13 (m, 1H, CHMe), 1.68-1.57 (m, 3H, CH), 1.39-1.32 (m, 1H, CH), 0.93 (d, J = 7.0 Hz, 2.55H, CHMe), 0.87 (d, J = 7.0 Hz, 0.45H, CHMe).

-

¹³C NMR (100.6 MHz, CDCl₃) δ: 173.6 (C=O), 62.2 (NCHCO₂), 51.8 (OMe), 46.1 (NCH₂), 30.9 (CH₂), 30.6 (CHMe), 21.2 (CH₂), 13.6 (CHMe).

-

HRMS (M+H)⁺: Calculated for C₈H₁₅NO₂: 158.1176, Found: 158.1177.

For trans-4f (racemic methyl 3-methylpiperidine-2-carboxylate): [3]

-

¹³C NMR (100.6 MHz, CDCl₃) δ: 66.5 (NCHCO₂), 45.9 (CH₂), 34.9 (CH), 33.1 (CH₂), 26.7 (CH₂), 19.0 (CHMe).

Synthesis

The stereoselective synthesis of Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a significant challenge due to the presence of two adjacent stereocenters.[1] General strategies for the synthesis of substituted piperidines often involve the hydrogenation of corresponding pyridine precursors.[4] The diastereoselectivity of such reactions can be influenced by the choice of catalyst and reaction conditions.[4]

A common approach to synthesize the piperidine core involves the reduction of a disubstituted pyridine.[5] Subsequent separation of diastereomers and enantiomers may be required to isolate the desired (2S,3S) isomer. Another strategy involves the epimerization of the ester group of a cis-piperidine to its trans-diastereoisomer under basic conditions.[4] More advanced stereoselective methods may employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.[6]

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of disubstituted piperidines, which can be adapted for the synthesis of Methyl (2S,3S)-2-methylpiperidine-3-carboxylate.

Biological Activity and Mechanism of Action

Methyl (2S,3S)-2-methylpiperidine-3-carboxylate is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway, which is the primary metabolic route for the essential amino acid tryptophan.[1] By inhibiting IDO1, this compound can modulate the levels of tryptophan and its metabolites, which have implications in various physiological and pathological processes, including immune response and neurotransmission.[1]

The Kynurenine Pathway and IDO1 Inhibition

The kynurenine pathway is initiated by the conversion of L-tryptophan to N-formylkynurenine, a reaction catalyzed by IDO1 or tryptophan 2,3-dioxygenase (TDO). This is the rate-limiting step of the pathway. N-formylkynurenine is then rapidly converted to kynurenine. Subsequent enzymatic steps lead to the production of several biologically active metabolites, including kynurenic acid, 3-hydroxykynurenine, and quinolinic acid, and ultimately to the de novo synthesis of NAD⁺.

The upregulation of IDO1 is associated with various diseases, including cancer and neurodegenerative disorders, as it can lead to an immunosuppressive microenvironment and the production of neurotoxic metabolites. Therefore, inhibitors of IDO1, such as Methyl (2S,3S)-2-methylpiperidine-3-carboxylate, are of significant interest as potential therapeutic agents.

The following diagram illustrates the kynurenine pathway and the point of inhibition by Methyl (2S,3S)-2-methylpiperidine-3-carboxylate.

Experimental Protocols

IDO1 Inhibition Assay (Cell-Free, Absorbance-Based)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against purified IDO1 enzyme.

Materials:

-

Purified recombinant human IDO1 protein

-

Methyl (2S,3S)-2-methylpiperidine-3-carboxylate (or other test inhibitors)

-

L-tryptophan

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 480 nm

Procedure:

-

Prepare Assay Buffer: Prepare a solution containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

Add Inhibitor: To the wells of a 96-well plate, add the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Add Enzyme: Add a solution of purified recombinant IDO1 protein to each well.

-

Initiate Reaction: Add L-tryptophan solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Terminate Reaction: Stop the reaction by adding a solution of 30% (w/v) TCA to each well.

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Develop Color: Add 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid to each well.

-

Read Absorbance: Measure the absorbance at 480 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Workflow for IDO1 Inhibition Assay

The following diagram outlines the general workflow for the cell-free IDO1 inhibition assay.

References

- 1. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rsc.org [rsc.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Synthetic Landscape of Methyl 2-methylpiperidine-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylpiperidine-3-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold, substituted with a methyl group at the 2-position and a methyl carboxylate at the 3-position, provides a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The stereochemistry of the two contiguous chiral centers, particularly the cis-(2S, 3S) configuration, is often crucial for biological activity, presenting a notable challenge in its stereoselective synthesis. This technical guide provides a comprehensive review of the synthetic methodologies reported in the literature for the preparation of this compound, with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Core Synthetic Strategies

The synthesis of this compound primarily revolves around two main strategies:

-

Catalytic Hydrogenation of a Substituted Pyridine Precursor: This is a common and effective method for constructing the piperidine ring. The approach typically starts with a commercially available or synthesized methyl 2-methylnicotinate, which is then reduced to the corresponding piperidine. The stereoselectivity of this reduction is a key consideration, often favoring the formation of the cis-diastereomer.

-

Modification of a Pre-existing Piperidine Scaffold: This strategy involves the introduction of the methyl group at the 2-position of a piperidine-3-carboxylate derivative. This can be achieved through various alkylation techniques, where controlling the stereoselectivity is paramount.

Catalytic Hydrogenation of Methyl 2-methylnicotinate

This section details the synthesis of cis-Methyl 2-methylpiperidine-3-carboxylate via the catalytic hydrogenation of methyl 2-methylnicotinate. This two-step process involves the initial esterification of 2-methylnicotinic acid followed by the reduction of the pyridine ring.

Step 1: Esterification of 2-Methylnicotinic Acid

The first step is the conversion of 2-methylnicotinic acid to its methyl ester, methyl 2-methylnicotinate. A standard method for this transformation is Fischer esterification, typically carried out in methanol with a catalytic amount of strong acid. A more convenient laboratory-scale method involves the use of thionyl chloride in methanol.

Experimental Protocol:

To a solution of 2-methylnicotinic acid (1.0 eq) in methanol at 0 °C under an inert atmosphere (e.g., Argon), thionyl chloride (1.1-3.0 eq) is added dropwise over a period of 5 minutes. The resulting solution is then heated at reflux for 1 to 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent such as dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is subsequently dried over a drying agent like magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude methyl 2-methylnicotinate.[1]

Quantitative Data for Esterification:

| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |

| 2-Methylnicotinic acid | Thionyl chloride, Methanol | Methanol | 1-16 | 82 | [1] |

Step 2: Catalytic Hydrogenation

The second step involves the reduction of the pyridine ring of methyl 2-methylnicotinate to the corresponding piperidine. Catalytic hydrogenation using platinum(IV) oxide (PtO₂) as the catalyst is a common method that generally favors the formation of the cis-diastereomer.

Experimental Protocol:

To a solution of methyl 2-methylnicotinate (1.0 eq) in glacial acetic acid, platinum(IV) oxide (typically 10 mol%) is added. The reaction mixture is then subjected to a hydrogen atmosphere (e.g., in a Parr hydrogenator) at a pressure ranging from 50 to 70 bar. The reaction is allowed to proceed at room temperature for 4 to 8 hours. Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to provide the crude product. Further purification can be achieved by chromatography.[2]

Quantitative Data for Hydrogenation:

| Starting Material | Catalyst | Solvent | Pressure (bar) | Time (h) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |

| Methyl 2-methylnicotinate | 10 mol% PtO₂ | Glacial Acetic Acid | 70 | 4-6 | >95:5 | Not specified | [2] |

| Methyl 2-methylnicotinate | 10% Pd/C | Acetic Acid | Not specified | 16 | 90:10 | Not specified | [3] |

Logical Workflow for the Hydrogenation Strategy:

Stereoselective Synthesis Considerations

Achieving a high degree of stereocontrol to obtain the desired (2S, 3S)-enantiomer is a critical aspect of synthesizing this compound for pharmaceutical applications. While the catalytic hydrogenation of 2-substituted pyridines often yields the cis-diastereomer with good selectivity, obtaining a specific enantiomer requires a chiral approach.

Strategies for Enantioselective Synthesis:

-

Use of Chiral Starting Materials: One approach is to start with an enantiomerically pure piperidine derivative. For instance, (S)-ethyl piperidine-3-carboxylate can be used as a starting material, followed by the introduction of the methyl group at the 2-position.[4] This, however, requires careful control of the alkylation step to ensure the desired stereochemistry.

-

Asymmetric Catalysis: The development of asymmetric catalysts for the hydrogenation of substituted pyridines is an active area of research. Chiral rhodium and iridium complexes have shown promise in the enantioselective reduction of various heterocyclic compounds.

-

Chiral Resolution: A classical approach involves the synthesis of a racemic mixture of the cis-diastereomers, followed by resolution using a chiral resolving agent to separate the desired enantiomer.

Signaling Pathway for Stereocontrol Logic:

Alternative Synthetic Approaches and Further Functionalization

While catalytic hydrogenation is a primary route, other methods for the synthesis and functionalization of the piperidine core are being explored.

N-Protection and Epimerization

The nitrogen atom of the piperidine ring is often protected during synthesis to prevent side reactions and to influence the stereochemical outcome of subsequent transformations. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group.

Furthermore, base-mediated epimerization can be employed to convert the cis-diastereomer to the trans-diastereomer if desired. This is typically achieved by treating the cis-piperidine with a strong base, such as potassium tert-butoxide, which facilitates the formation of an enolate intermediate, followed by protonation to yield the thermodynamically more stable isomer.[1]

Experimental Workflow for N-Protection and Epimerization:

Conclusion

The synthesis of this compound, particularly in its stereochemically pure form, is a topic of ongoing interest in synthetic organic chemistry. The catalytic hydrogenation of methyl 2-methylnicotinate remains a robust and widely used method for accessing the cis-diastereomer. The future of this field will likely focus on the development of more efficient and highly enantioselective catalytic systems to directly access the desired (2S, 3S)-enantiomer, thereby streamlining the synthesis of valuable chiral building blocks for the pharmaceutical industry. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists working on the synthesis of this and related piperidine derivatives.

References

The Chiral Building Block: A Technical Guide to Methyl 2-methylpiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-methylpiperidine-3-carboxylate, a chiral piperidine derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. Its rigid, saturated heterocyclic scaffold, coupled with the presence of two stereogenic centers, offers a unique three-dimensional architecture that is attractive for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, chiral resolution, and biological significance of this compound, with a particular focus on the (2S,3S)-enantiomer, a known inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).

Physicochemical Properties

The properties of the racemic and enantiomerically pure forms of this compound are crucial for their application in synthesis and drug design.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₅NO₂ | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| CAS Number (Racemate) | 183786-23-4 | N/A |

| CAS Number (2S,3S) | 476187-32-3 | [2] |

Synthesis of Racemic this compound

The synthesis of the racemic mixture of this compound serves as the initial step before chiral resolution. A common approach involves the catalytic hydrogenation of a corresponding pyridine precursor followed by methylation.

Experimental Protocol: Synthesis of Racemic this compound

Reaction: Catalytic hydrogenation of a substituted pyridine followed by esterification and N-methylation.

Materials:

-

Methyl 2-methylnicotinate

-

Platinum(IV) oxide (PtO₂)

-

Methanol

-

Hydrogen gas

-

Formaldehyde (37% aqueous solution)

-

10% Palladium on carbon (Pd/C)

-

Ethanol

Procedure:

-

Hydrogenation of the Pyridine Ring: A solution of methyl 2-methylnicotinate in methanol is subjected to hydrogenation in the presence of a platinum(IV) oxide catalyst under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude piperidine derivative.

-

N-Methylation: The crude piperidine is dissolved in ethanol, and 10% Pd/C is added. The mixture is then treated with an aqueous solution of formaldehyde.

-

Reductive Amination: The reaction mixture is shaken under a hydrogen atmosphere (50 psi) for 12 hours.

-

Purification: The catalyst is filtered off, and the solvent is evaporated. The resulting residue is purified by distillation to afford racemic Methyl 1,2-dimethylpiperidine-3-carboxylate.

Note: This is a general procedure; specific reaction conditions such as temperature, pressure, and reaction time may need to be optimized for higher yields.

Chiral Resolution of this compound

The separation of the racemic mixture into its constituent enantiomers is a critical step to access the biologically active stereoisomer. Diastereomeric salt formation with a chiral resolving agent is a widely used and effective method. Derivatives of tartaric acid, such as di-p-toluoyl-tartaric acid, are commonly employed for the resolution of amines.

Experimental Protocol: Chiral Resolution using Di-p-toluoyl-L-tartaric Acid

This protocol is adapted from methods used for the resolution of similar piperidine derivatives and is a starting point for optimization.

Materials:

-

Racemic this compound

-

(-)-Di-p-toluoyl-L-tartaric acid

-

Methanol

-

Sodium hydroxide (2M solution)

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Diastereomeric Salt Formation:

-

Dissolve racemic this compound (1.0 eq) in methanol.

-

In a separate flask, dissolve (-)-Di-p-toluoyl-L-tartaric acid (0.5 eq) in methanol.

-

Add the resolving agent solution to the solution of the racemic amine.

-

Stir the mixture at room temperature for one hour.

-

Cool the mixture to 5°C and allow it to stand for two hours to induce crystallization of the less soluble diastereomeric salt.[3]

-

-

Isolation of the Diastereomeric Salt:

-

Filter the precipitated salt and wash it with a small amount of cold methanol.

-

Dry the salt under vacuum.

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Dissolve the obtained diastereomeric salt in a mixture of 2M aqueous sodium hydroxide and water.

-

Extract the aqueous solution with chloroform (3x).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.[3]

-

Quantitative Data from a similar resolution of ethyl nipecotate: [4]

| Parameter | Value |

| Resolving Agent | Di-benzoyl-L-tartaric acid |

| Yield of Diastereomeric Salt | 32% |

| Diastereomeric Excess (d.e.) | 94% |

| Optical Purity of Liberated Amine | >98% |

Note: The yield and enantiomeric excess are highly dependent on the specific substrate, resolving agent, solvent, and crystallization conditions. Optimization is typically required.

Application in Drug Discovery: Inhibition of IDO1

The (2S,3S)-enantiomer of this compound has been identified as a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a crucial role in immune tolerance.[5][6][7]

The IDO1 Signaling Pathway in Cancer Immunotherapy

IDO1 is overexpressed in many tumors, leading to a depletion of tryptophan and an accumulation of kynurenine in the tumor microenvironment. This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells (Tregs), thereby allowing the tumor to evade the host's immune response.[8] Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.

Caption: IDO1-mediated tryptophan catabolism and its immunosuppressive effects.

Experimental Workflows

The overall process from racemic synthesis to the isolation of a single enantiomer can be visualized as a sequential workflow.

References

- 1. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 5. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Understanding the kynurenine pathway: A narrative review on its impact across chronic pain conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

Stereoselective Synthesis of Methyl 2-methylpiperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stereoselective synthesis of Methyl 2-methylpiperidine-3-carboxylate, a chiral piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. The presence of two contiguous stereocenters at the 2- and 3-positions presents a considerable synthetic challenge, necessitating precise control of stereochemistry. This document details prominent synthetic strategies, providing experimental protocols for key methodologies and summarizing relevant quantitative data to facilitate comparison and application in a research and development setting.

Introduction

The piperidine scaffold is a privileged structure in a vast number of pharmaceuticals and natural products. The specific stereoisomer of a chiral piperidine derivative can exhibit profoundly different pharmacological activities, making stereoselective synthesis a critical aspect of drug discovery and development. This compound, with its four possible stereoisomers ( (2S,3S), (2R,3R), (2S,3R), and (2R,3S) ), serves as a valuable chiral building block for more complex molecules.[1][2] This guide explores various methodologies to selectively synthesize these stereoisomers.

Key Synthetic Strategies

The stereoselective synthesis of this compound can be broadly categorized into several key approaches:

-

Diastereoselective Hydrogenation of Substituted Pyridines: This is a robust and well-documented method for creating cis-disubstituted piperidines, which can subsequently be epimerized to the thermodynamically more stable trans isomers.

-

Asymmetric Synthesis from Chiral Precursors: Utilizing enantiomerically pure starting materials to introduce the desired stereochemistry.

-

Modern Catalytic Asymmetric Methods: Employing chiral catalysts to achieve high enantioselectivity in the formation of the piperidine ring.

Diastereoselective Hydrogenation of Substituted Pyridines and Subsequent Epimerization

This strategy offers a versatile route to both cis and trans isomers of 2,3-disubstituted piperidines. The synthesis commences with a suitably substituted pyridine, which is hydrogenated to diastereoselectively yield the cis-piperidine derivative. Subsequent base-mediated epimerization can then be employed to furnish the trans isomer.[3][4]

Experimental Protocol: Synthesis of cis-Methyl 2-methylpiperidine-3-carboxylate (Adapted from literature[3][4])

Step 1: Hydrogenation of Methyl 2-methylpyridine-3-carboxylate

A solution of methyl 2-methylpyridine-3-carboxylate (1.0 eq) in methanol (0.1 M) is treated with 10 mol% of Platinum(IV) oxide (PtO₂). The resulting suspension is subjected to a hydrogen atmosphere (50 psi) and stirred vigorously at room temperature for 24 hours. Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude cis-methyl 2-methylpiperidine-3-carboxylate. Purification is achieved via flash column chromatography on silica gel.

Step 2: N-Protection (Optional but recommended for subsequent steps)

The crude product from Step 1 is dissolved in dichloromethane (0.2 M). To this solution, triethylamine (1.5 eq) and benzyl bromide (1.2 eq) are added. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield N-benzyl-cis-methyl 2-methylpiperidine-3-carboxylate.

Experimental Protocol: Epimerization to trans-Methyl 2-methylpiperidine-3-carboxylate (Adapted from literature[3][4])

N-benzyl-cis-methyl 2-methylpiperidine-3-carboxylate (1.0 eq) is dissolved in methanol (0.2 M). Sodium methoxide (1.5 eq) is added, and the reaction mixture is heated at reflux for 12 hours. After cooling to room temperature, the reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford N-benzyl-trans-methyl 2-methylpiperidine-3-carboxylate.

Quantitative Data

The following table summarizes typical yields and diastereomeric ratios observed for the hydrogenation and epimerization of analogous methyl-substituted pipecolinates.[3]

| Precursor | Product | Catalyst | Diastereomeric Ratio (cis:trans) | Yield (%) |

| Methyl 2-methyl-6-chloropyridine-4-carboxylate | cis-Methyl 6-chloro-2-methylpiperidine-4-carboxylate | PtO₂ | >95:5 | 85 |

| N-Benzyl-cis-2,3-disubstituted piperidine | N-Benzyl-trans-2,3-disubstituted piperidine | NaOMe | >95:5 | 90 |

Asymmetric Synthesis from Chiral Precursors

This approach leverages the existing stereochemistry of a starting material to direct the formation of the desired stereoisomer of the target molecule. A plausible route to (2S,3S)-Methyl 2-methylpiperidine-3-carboxylate involves the methylation of a chiral piperidine-3-carboxylate.[1]

Experimental Protocol: Synthesis of (2S,3S)-Methyl 2-methylpiperidine-3-carboxylate (Proposed)

To a solution of (S)-methyl piperidine-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. The mixture is stirred at this temperature for 1 hour, after which methyl iodide (1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting diastereomers are separated by flash column chromatography.

Quantitative Data

Copper-Catalyzed Asymmetric Cyclizative Aminoboration

A modern and powerful method for the enantioselective synthesis of cis-2,3-disubstituted piperidines involves the copper-catalyzed cyclizative aminoboration of an unsaturated amine.[5] This method offers high enantioselectivity and good yields under mild conditions.

Experimental Protocol: Synthesis of cis-2,3-disubstituted piperidines (General)[5]

In a glovebox, a sealed tube is charged with [CuOTf]₂·PhH (5 mol%), (S,S)-Ph-BPE (10 mol%), NaOMe (3.0 eq), and anhydrous chlorobenzene (1.0 mL). The mixture is stirred for 5 minutes before the addition of a solution of B₂pin₂ (1.5 eq) in anhydrous chlorobenzene (0.5 mL). After 15 minutes, the hydroxylamine ester substrate (1.0 eq) in anhydrous chlorobenzene (0.5 mL) is added. The tube is sealed, removed from the glovebox, and stirred at room temperature for 72 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are concentrated, and the residue is purified by flash chromatography.

Quantitative Data

This method has been shown to produce a range of cis-2,3-disubstituted piperidines with the following typical results:[5]

| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Various unsaturated hydroxylamine esters | 66-82 | 91-99 |

Visualizations

Logical Flow of Hydrogenation and Epimerization Strategy

Caption: Hydrogenation of a pyridine precursor yields the cis-piperidine, which can be epimerized to the trans isomer.

General Workflow for Asymmetric Synthesis from a Chiral Precursor

Caption: Stereoselective synthesis starting from an enantiomerically pure piperidine-3-carboxylate.

Conclusion

The stereoselective synthesis of this compound can be achieved through several strategic approaches. The diastereoselective hydrogenation of a corresponding pyridine derivative followed by an optional epimerization step provides a versatile and scalable route to both cis and trans isomers. For the synthesis of specific enantiomers, starting from a chiral precursor is a viable option, although diastereoselectivity may need to be optimized. Furthermore, modern catalytic methods like asymmetric aminoboration offer excellent enantioselectivity for the cis isomer and represent the cutting edge of stereoselective piperidine synthesis. The choice of method will depend on the desired stereoisomer, available starting materials, and the required scale of the synthesis. This guide provides a foundational understanding and practical protocols to aid researchers in the synthesis of these valuable chiral building blocks.

References

- 1. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 5. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Catalytic Hydrogenation of Methyl 2-Methyl-3-Pyridinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the catalytic hydrogenation of methyl 2-methyl-3-pyridinecarboxylate, a key transformation in the synthesis of valuable piperidine derivatives. Piperidines are prevalent structural motifs in a vast array of pharmaceuticals and agrochemicals, making the efficient and selective synthesis of substituted piperidines a critical area of research. This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and comparative data to aid researchers in the development and optimization of this important reaction.

Introduction

The reduction of the pyridine ring to a piperidine core is a fundamental transformation in organic synthesis. Catalytic hydrogenation offers a clean and efficient method for this conversion, utilizing molecular hydrogen in the presence of a metal catalyst. The substrate of focus, methyl 2-methyl-3-pyridinecarboxylate, presents a substituted pyridine ring where the strategic placement of the methyl and methyl ester groups can influence the reactivity and stereochemical outcome of the hydrogenation. This guide will delve into the use of common noble metal catalysts—Palladium, Platinum, Rhodium, and Ruthenium—for this transformation, providing insights into their relative activities and selectivities.

Reaction Pathway and Stereochemistry

The catalytic hydrogenation of the pyridine ring is a stepwise process involving the adsorption of the heterocyclic compound onto the catalyst surface, followed by the sequential addition of hydrogen atoms. This process typically proceeds through partially hydrogenated intermediates like dihydropyridine and tetrahydropyridine before yielding the fully saturated piperidine ring.

The presence of substituents on the pyridine ring, as in methyl 2-methyl-3-pyridinecarboxylate, introduces the possibility of diastereoselectivity in the final piperidine product. The relative orientation of the methyl and methyl ester groups will be influenced by the catalyst, solvent, and reaction conditions.

Large-scale synthesis of "Methyl 2-methylpiperidine-3-carboxylate"

An In-Depth Technical Guide to the Large-Scale Synthesis of Methyl 2-methylpiperidine-3-carboxylate

Executive Summary

This compound is a pivotal chiral building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmaceutical agents, particularly those targeting neurological disorders.[1] Its stereochemically rich piperidine core makes it an attractive scaffold for developing novel therapeutics.[1][2] However, the translation of its synthesis from laboratory scale to industrial production presents significant challenges, primarily centered on achieving high diastereoselectivity and enantioselectivity in a cost-effective and scalable manner. This guide provides a comprehensive overview of the principal synthetic strategies, process optimization, and critical considerations for the large-scale production of this compound, with a focus on field-proven, robust methodologies.

Strategic Importance in Drug Development

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved drugs. The specific substitution pattern of this compound, with two stereocenters at the C2 and C3 positions, allows for precise three-dimensional orientation of functional groups, which is critical for potent and selective interaction with biological targets.[2] Its applications range from the development of analgesics and anti-inflammatory agents to enzyme inhibitors.[1][3] Consequently, robust and scalable access to enantiomerically pure forms of this intermediate is a critical enabler for advancing drug development programs.

Core Synthetic Strategies: A Comparative Analysis

The industrial synthesis of this compound primarily revolves around two core strategies: the catalytic hydrogenation of pyridine precursors and asymmetric synthesis routes. The choice of strategy is often dictated by the desired stereochemistry, cost constraints, and available technologies.

Route 1: Catalytic Hydrogenation of Pyridine Precursors

This is the most established and direct approach for accessing the piperidine core. The strategy begins with a readily available substituted pyridine, typically methyl 2-methylnicotinate, which is then reduced to the corresponding piperidine.

Mechanism and Rationale: The hydrogenation of the pyridine ring is a heterogeneously catalyzed process where hydrogen gas is added across the double bonds of the aromatic ring in the presence of a metal catalyst.[4] The reaction proceeds via a syn-addition mechanism, where both hydrogen atoms add to the same face of the ring, initially leading to the cis-diastereomer as the major product.[4][5]

Key Process Parameters:

-

Catalyst: Platinum oxide (PtO₂), Palladium on Carbon (Pd/C), and Rhodium-based catalysts are commonly employed.[5][6] Platinum catalysts are often effective, even in neutral media, as the carboxyl group can mitigate the inhibitory effect of the basic nitrogen atom on the catalyst surface.[6]

-

Solvent: Protic solvents like methanol or ethanol are typical. For certain substrates, acidic conditions (e.g., using acetic acid or trifluoroacetic acid) may be necessary to prevent catalyst poisoning by the pyridine nitrogen.[6][7]

-

Pressure and Temperature: The reaction is typically conducted under elevated hydrogen pressure (e.g., 50 psi) and at temperatures ranging from ambient to 50-60°C to achieve a reasonable reaction rate.[8][9]

Stereochemical Considerations and Control: A significant challenge in this route is controlling the stereochemistry. The initial hydrogenation often yields a mixture of cis and trans diastereomers.[5] The cis isomer is usually the kinetically favored product. To obtain the thermodynamically more stable trans isomer, a subsequent epimerization step is often required. This can be achieved by treating the mixture with a strong base like potassium tert-butoxide (KOtBu), which deprotonates the carbon at the C2 position, allowing for inversion of its stereochemistry.[5][10]

Workflow: Catalytic Hydrogenation and Epimerization

Caption: General workflow for the synthesis of this compound via catalytic hydrogenation followed by epimerization to obtain the desired stereoisomer.

Route 2: Asymmetric Synthesis

For applications demanding high enantiomeric purity, asymmetric synthesis is the preferred approach. These methods build the chiral centers with a high degree of stereocontrol, avoiding difficult separation steps.

Diastereoselective Alkylation using Chiral Auxiliaries: A powerful strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction. For instance, a method has been reported starting from commercially available D-phenylglycinol.[11]

Rationale and Workflow:

-

Auxiliary Attachment: The chiral auxiliary (D-phenylglycinol) is condensed with a precursor like δ-valerolactone to form a chiral piperidin-2-one.

-

Directed Alkylation: The piperidin-2-one is then treated with a strong base (e.g., s-BuLi) to form an enolate. The bulky chiral auxiliary blocks one face of the enolate, forcing an incoming electrophile (e.g., methyl iodide) to attack from the opposite, less hindered face. This results in a highly diastereoselective methylation.[11]

-

Auxiliary Cleavage: The chiral auxiliary is then cleaved under acidic or hydrolytic conditions to yield the desired N-protected 3-methylpiperidin-2-one, which can be further converted to the target methyl ester.

This approach offers excellent stereocontrol, often yielding a single diastereomer.[11] The main drawback is the multi-step nature of the synthesis and the cost of the chiral auxiliary, which must be recovered for the process to be economically viable on a large scale.

Diagram: Asymmetric Synthesis via Chiral Auxiliary

Caption: Conceptual flow of asymmetric synthesis using a chiral auxiliary to direct diastereoselective methylation.

Process Optimization and Scale-Up Data

The transition to large-scale production requires careful optimization of reaction parameters to maximize yield, purity, and throughput while ensuring safety and cost-effectiveness.

| Parameter | Route 1: Catalytic Hydrogenation | Route 2: Asymmetric Synthesis |

| Starting Materials | Methyl 2-methylnicotinate (commodity chemical) | Chiral auxiliaries (e.g., D-phenylglycinol), δ-valerolactone[11] |

| Key Steps | Single-step reduction, optional epimerization[5] | Multi-step: auxiliary attachment, alkylation, cleavage[11] |

| Stereoselectivity | Often yields diastereomeric mixtures requiring separation or epimerization[5] | High diastereoselectivity (>95% de) often achieved[11] |

| Advantages | Fewer steps, lower raw material cost, well-established technology. | High stereochemical purity, predictable outcome. |

| Disadvantages | Poor initial stereocontrol, potential for catalyst poisoning[6], safety risks with H₂ gas.[12] | Higher cost, more complex process, potential for waste from auxiliary. |

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 2-methylnicotinate

(This protocol is a representative example and should be optimized for specific equipment and scale.)

-

Reactor Setup: A suitable high-pressure hydrogenation reactor is charged with Methyl 2-methylnicotinate (1.0 eq) and a solvent such as methanol (10 vol).

-

Catalyst Addition: The catalyst, 10% Palladium on Carbon (approx. 5-10 wt%), is added to the mixture under an inert atmosphere (e.g., Nitrogen or Argon).[8]

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to 50 psi.[8] The reaction mixture is stirred vigorously and heated to 50°C. The reaction is monitored by hydrogen uptake or by analytical methods (TLC, GC/MS).

-

Work-up: Upon completion, the reactor is cooled, and the hydrogen pressure is safely vented. The reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

-

Isolation: The filtrate is concentrated under reduced pressure. The resulting crude oil contains a mixture of cis- and trans-Methyl 2-methylpiperidine-3-carboxylate.

-

Purification/Isomerization: The diastereomers may be separated by column chromatography or subjected to epimerization conditions (e.g., treatment with a base) to enrich the desired isomer before final purification by distillation or crystallization.[5][11]

Protocol 2: Purification via N-Boc Protection

(N-Boc protection is a common strategy to facilitate handling and purification of piperidines.)

-

Protection: The crude piperidine from the hydrogenation is dissolved in a suitable solvent (e.g., Dichloromethane). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (1.2 eq) are added. The reaction is stirred at room temperature until complete.

-

Work-up: The reaction is washed with aqueous acid, base, and brine. The organic layer is dried and concentrated to yield the N-Boc protected intermediate.

-

Purification: The N-Boc protected compound is often a stable solid or high-boiling oil that is more amenable to purification by chromatography or crystallization than the free amine.

-

Deprotection: The purified N-Boc intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an alcohol, to remove the Boc group and yield the highly pure final product.

Conclusion and Future Perspectives

The large-scale synthesis of this compound is a mature field with well-established methodologies. Catalytic hydrogenation remains the workhorse for producing the piperidine core due to its operational simplicity and cost-effectiveness, although it necessitates robust strategies for stereochemical control. Asymmetric synthesis routes, while more complex, offer unparalleled precision and are indispensable for producing enantiomerically pure materials required for modern pharmaceuticals.

Future advancements will likely focus on the development of more selective and active hydrogenation catalysts that can directly yield the desired stereoisomer, minimizing or eliminating the need for post-reaction processing. Furthermore, the integration of chemoenzymatic methods, such as using ene-reductases for asymmetric reduction of unsaturated precursors, holds promise for developing more sustainable and efficient manufacturing processes.[13]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate | 476187-32-3 [smolecule.com]

- 3. Methyl piperidine-3-carboxylate | 50585-89-2 | FM56436 [biosynth.com]

- 4. youtube.com [youtube.com]

- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. datapdf.com [datapdf.com]

- 7. Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. US4435572A - Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate - Google Patents [patents.google.com]

- 9. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents [patents.google.com]

- 13. Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration [mdpi.com]

Physical and chemical properties of piperidine derivatives.

An In-depth Technical Guide to the Physical and Chemical Properties of Piperidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of piperidine and its derivatives. Piperidine, a saturated heterocycle with the molecular formula C₅H₁₁N, is a fundamental structural motif found in numerous natural alkaloids, pharmaceuticals, and industrial chemicals.[1][2][3] Its unique conformational flexibility and the basicity of its secondary amine group make it a versatile scaffold in medicinal chemistry and a valuable reagent in organic synthesis. This document details key physicochemical parameters, explores common chemical reactions, and provides standardized experimental protocols relevant to the study and application of these compounds.

Physical Properties

The physical properties of piperidine derivatives are heavily influenced by the nature and position of substituents on the ring. However, the parent compound, piperidine, provides a crucial baseline for understanding this class of molecules. It is a colorless liquid with a characteristic pungent, amine-like odor and is miscible with water.[1][2][3]

Core Physicochemical Data

The fundamental physical constants of unsubstituted piperidine are summarized below.

Table 1: Physical Properties of Piperidine

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₁₁N | [1][3] |

| Molar Mass | 85.15 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [1][2][3] |

| Density | 0.862 g/mL at 20 °C | [1][3] |

| Melting Point | -7 to -13 °C | [1][2][3][4][5] |

| Boiling Point | 106 °C | [1][2][3] |

| Flash Point | 16 °C | |

| Water Solubility | Miscible | [1][2] |

| pKa (conjugate acid) | 11.12 - 11.22 | [1][2] |

| Viscosity | 1.573 cP at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.4534 |[6] |

Solubility

The solubility of piperidine-containing compounds is a critical parameter, particularly in drug development. While the piperidine ring itself is relatively nonpolar, the nitrogen atom can act as a hydrogen bond acceptor, and the overall solubility is highly dependent on the attached functional groups.[7][]

-

pH-Dependence: The basic nitrogen atom (pKa ≈ 11.2) means that in acidic media (pH < pKa), the molecule becomes protonated to form a piperidinium salt.[7] This salt form is typically much more water-soluble than the neutral free base.[7]

-

Substituent Effects: Lipophilic substituents can significantly decrease aqueous solubility.[7]

-

Enhancement Strategies: When simple pH adjustment is insufficient, common strategies include the use of water-miscible organic co-solvents like DMSO or ethanol, or more advanced techniques such as co-crystallization and complexation with cyclodextrins.[7] Cyclodextrins are cyclic oligosaccharides that encapsulate the poorly soluble piperidine derivative in their hydrophobic interior, presenting a hydrophilic exterior to the aqueous solution.[7]

Acidity and Basicity (pKa)

The basicity of the piperidine nitrogen is its defining chemical characteristic. This property is highly sensitive to the electronic effects of substituents on the ring.

-

Inductive Effects: Electron-withdrawing groups, such as fluorine, can significantly decrease the basicity (lower the pKa) of the nitrogen atom.[9] The magnitude of this effect depends on the number of fluorine atoms and their proximity to the nitrogen center.[9]

-

Steric Effects: Bulky substituents near the nitrogen can hinder its ability to accept a proton, which can also affect the pKa.

Table 2: pKa Values of Selected Piperidine Derivatives

| Compound | pKa Value | Notes | Source(s) |

|---|---|---|---|

| Piperidine (conjugate acid) | 11.22 | Unsubstituted parent | [1] |

| 4-Fluoropiperidine | Lower than 11.22 | Electron-withdrawing F reduces basicity | [9] |

| 3,3-Difluoropiperidine | Significantly lower | Multiple EWGs have a cumulative effect | [9] |

| Phenacyl-piperidine derivatives | 7.0 - 7.9 | Specific values depend on phenacyl ring substitution |[10] |

Melting and Boiling Points

The melting and boiling points of piperidine derivatives vary widely based on molecular weight, polarity, and the potential for intermolecular interactions such as hydrogen bonding.[11] Generally, increased molecular weight and the presence of polar functional groups that can engage in hydrogen bonding will raise both melting and boiling points.

Table 3: Melting Points of Selected Piperidine-Thiazolone Derivatives

| Compound ID | Substituent Group | Melting Point (°C) |

|---|---|---|

| 5a | (Z)-5-(Thiophen-2-ylmethylene) | 188-190 |

| 5b | (Z)-5-(5-Methylthiophen-2-ylmethylene) | 208-210 |

| 5c | (Z)-5-(5-Chlorothiophen-2-ylmethylene) | 218-220 |

| 5d | (Z)-5-(Furan-2-ylmethylene) | 178-180 |

Data derived from a study on the synthesis of novel thiazol-4-ones.[12]

Chemical Properties and Reactivity

Piperidine's chemical behavior is analogous to that of an aliphatic secondary amine, characterized by the nucleophilicity and basicity of the nitrogen atom.

Reactions Involving the Nitrogen Atom

-

Salt Formation: As a base, piperidine readily reacts with acids in exothermic reactions to form piperidinium salts.[13]

-

N-Alkylation and N-Acylation: The lone pair on the nitrogen makes it a potent nucleophile, readily participating in reactions with electrophiles like alkyl halides and acyl chlorides.

-

Enamine Formation: Piperidine is widely used as a catalyst and reagent to convert ketones and aldehydes into enamines.[1] These enamines are versatile synthetic intermediates, most notably used in the Stork enamine alkylation reaction to form α-alkylated carbonyl compounds.[1]

Experimental Protocols

The following sections provide standardized, representative methodologies for key experiments involving piperidine derivatives.

Protocol: Determination of pKa by Potentiometric Titration

This protocol is based on the methodology used for determining the dissociation constants of novel phenacyl-piperidine derivatives.[10]

Objective: To determine the pKa of a piperidine derivative in an aqueous medium.

Materials:

-

Piperidine derivative sample

-

Deionized water

-

0.1 M NaOH solution, standardized

-

0.01 M KCl solution (to maintain ionic strength)

-

Calibrated pH meter with a combination electrode

-

Magnetic stirrer and stir bar

-

50 mL burette, Class A

-

100 mL beaker

Methodology:

-

Sample Preparation: Accurately weigh a precise amount of the piperidine derivative hydrochloride salt and dissolve it in a known volume of deionized water containing KCl to achieve a final ionic strength of 0.01 M. A typical starting concentration is 0.01 M of the sample.

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and gently introduce the stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but does not interfere with the stir bar.

-

Initial Measurement: Record the initial pH of the solution before adding any titrant.

-

Titration: Begin adding the 0.1 M NaOH solution from the burette in small, precise increments (e.g., 0.1 or 0.2 mL).

-

Data Collection: After each increment of NaOH is added, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH value. Continue this process well past the equivalence point, observing the characteristic sharp increase in pH.

-

Data Analysis:

-

Plot the collected data as pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (or the midpoint of the steep rise).

-

The pKa is equal to the pH at the half-equivalence point (Veq / 2). At this point, the concentrations of the protonated piperidinium ion and the neutral piperidine base are equal.

-

For higher accuracy, a Gran plot or derivative plots can be used to determine the equivalence point more precisely.

-

Protocol: Synthesis of a (Z)-5-Hetarylmethylidene-2-piperidinothiazol-4(5H)-one

This protocol is a representative example based on a published synthesis of piperidine and morpholine derivatives of thiazol-4-ones.[12]

Objective: To synthesize a piperidine-substituted thiazolone via nucleophilic substitution.

Materials:

-

(Z)-5-Hetarylmethylidene-2-thioxothiazolidin-4-one (rhodanine derivative starting material)

-

Piperidine

-

Tetrahydrofuran (THF), anhydrous

-

Rotary evaporator

-

Reflux condenser and heating mantle

-

Thin-Layer Chromatography (TLC) apparatus (silica plates, developing chamber)

-

Appropriate solvent system for TLC (e.g., hexane/ethyl acetate)

-

Standard laboratory glassware

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the rhodanine derivative (1.0 equivalent) in anhydrous THF.

-

Reagent Addition: Add piperidine (approximately 1.2-1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (THF) under reduced pressure using a rotary evaporator.

-